molecular formula C20H15IO2 B389039 4'-METHYLBIPHENYL-4-YL 3-IODOBENZOATE

4'-METHYLBIPHENYL-4-YL 3-IODOBENZOATE

Cat. No.: B389039
M. Wt: 414.2g/mol
InChI Key: RUBCJYMQPJTKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and an iodobenzoate ester. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 4’-Methyl[1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: The biphenyl core can undergo coupling reactions such as Suzuki or Sonogashira coupling, leading to the formation of more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azido or thiocyanato derivatives can be formed.

    Coupling Products: More complex biphenyl derivatives with extended conjugation or functional groups can be synthesized through coupling reactions.

Scientific Research Applications

4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of probes or ligands for biological studies.

    Industry: Utilized in the production of advanced materials and as intermediates in various chemical processes.

Mechanism of Action

The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various catalytic or non-catalytic processes. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a desired biological effect. The exact pathways and targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: A simpler ester with similar reactivity but lacking the biphenyl core.

    4’-Methyl[1,1’-biphenyl]-4-yl benzoate: Similar structure but without the iodine atom, leading to different reactivity and applications.

Uniqueness

4’-Methyl[1,1’-biphenyl]-4-yl 3-iodobenzoate is unique due to the combination of the biphenyl core and the iodobenzoate ester. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C20H15IO2

Molecular Weight

414.2g/mol

IUPAC Name

[4-(4-methylphenyl)phenyl] 3-iodobenzoate

InChI

InChI=1S/C20H15IO2/c1-14-5-7-15(8-6-14)16-9-11-19(12-10-16)23-20(22)17-3-2-4-18(21)13-17/h2-13H,1H3

InChI Key

RUBCJYMQPJTKFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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